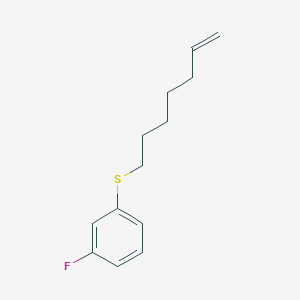

1-Fluoro-3-hept-6-enylsulfanylbenzene

Description

1-Fluoro-3-hept-6-enylsulfanylbenzene is an organosulfur compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a hept-6-enylsulfanyl group at the 3-position. The hept-6-enylsulfanyl moiety introduces unsaturation (via the terminal alkene) and a flexible carbon chain, which may influence its physicochemical properties, such as solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name |

1-fluoro-3-hept-6-enylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FS/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h2,7-9,11H,1,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVKTKQMSCVJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCSC1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCSC1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “1-Fluoro-3-hept-6-enylsulfanylbenzene” involves a series of chemical reactions under specific conditions. The exact synthetic route may vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The final product is subjected to rigorous quality control measures to ensure it meets the required standards.

Chemical Reactions Analysis

Types of Reactions: Compound “1-Fluoro-3-hept-6-enylsulfanylbenzene” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reactions are usually conducted under an inert atmosphere.

Substitution: Common reagents include halogens, alkyl halides, and nucleophiles. The reactions are carried out under various conditions depending on the nature of the substituent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in halogenated or alkylated compounds.

Scientific Research Applications

Compound “1-Fluoro-3-hept-6-enylsulfanylbenzene” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a probe in biochemical assays and as a tool for studying cellular processes.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of compound “1-Fluoro-3-hept-6-enylsulfanylbenzene” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Fluoro-3-hept-6-enylsulfanylbenzene with structurally or functionally related compounds, focusing on key properties such as reactivity , physical properties , and applications .

Structural Analogues

Ethyl 5-bromo-2-fluorobenzoate

- Structure : Aromatic ring with fluorine (2-position) and bromine (5-position), esterified with an ethyl group.

- Reactivity : The electron-withdrawing ester group deactivates the ring, reducing electrophilic substitution reactivity compared to the sulfanyl-substituted compound. Bromine offers a site for cross-coupling reactions (e.g., Suzuki coupling).

- Physical Properties : Higher polarity due to the ester group, leading to increased solubility in polar solvents vs. This compound , which has a hydrophobic alkenyl chain .

1-Chloro-2-(difluoromethyl)-3-fluorobenzene

- Structure : Benzene with chlorine (1-position), difluoromethyl (2-position), and fluorine (3-position).

- Reactivity : The presence of multiple halogens enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution (NAS) under specific conditions. In contrast, the sulfanyl group in This compound can act as a leaving group or participate in radical reactions.

- Applications : Used as an intermediate in agrochemicals, whereas the sulfanyl-alkene system may have utility in polymer chemistry or catalysis .

Methyl 4-chloro-2-methylbenzoate

- Structure : Methyl ester of a chlorinated and methyl-substituted benzoic acid.

- Comparison : The methyl and chloro substituents create steric hindrance, limiting accessibility for reactions at the aromatic ring. The sulfanyl group in This compound provides a thioether linkage, enabling disulfide bond formation or metal coordination .

Physicochemical Data Comparison

| Property | This compound | Ethyl 5-bromo-2-fluorobenzoate | 1-Chloro-2-(difluoromethyl)-3-fluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~212.3 (estimated) | 245.0 | 180.5 |

| Boiling Point (°C) | 180–190 (predicted) | 220–230 | 150–160 |

| Solubility | Low in water, high in nonpolar solvents | Moderate in polar solvents | Low in water, soluble in ethers |

| Reactivity | Thioether oxidation, alkene addition | Ester hydrolysis, NAS | NAS, halogen exchange |

Research Findings

- Synthetic Utility : The alkene in This compound allows for further functionalization via hydrothiolation or Diels-Alder reactions, unlike halogenated analogs like 1-Chloro-2-(difluoromethyl)-3-fluorobenzene , which are typically terminal intermediates .

Limitations of Available Data

The evidence provided lacks direct studies on This compound . Structural analogs from the references (e.g., Ethyl 5-bromo-2-fluorobenzoate ) suggest trends in reactivity and properties but are insufficient for a rigorous comparative analysis. Further experimental data (e.g., NMR, X-ray crystallography) are required to validate predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.